3-Ethyl-6-methylpiperidin-2-one
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Overview
Description
3-Ethyl-6-methylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO. It is a derivative of piperidinone, characterized by the presence of ethyl and methyl groups at the 3rd and 6th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methylpiperidin-2-one typically involves the alkylation of piperidinone derivatives. One common method includes the reaction of 3-methylpiperidin-2-one with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous ether, and low temperatures.
Substitution: Alkyl halides, bases like potassium carbonate, and reflux conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-6-methylpiperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. In medicinal applications, it may exert its effects by interacting with neurotransmitter receptors, leading to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
3-Methylpiperidin-2-one: Lacks the ethyl group at the 3rd position.
6-Methylpiperidin-2-one: Lacks the ethyl group at the 3rd position.
3-Ethylpiperidin-2-one: Lacks the methyl group at the 6th position.
Uniqueness: 3-Ethyl-6-methylpiperidin-2-one is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its versatility in synthetic applications and its potential as a pharmacologically active compound.
Properties
IUPAC Name |
3-ethyl-6-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTOBTRQQPIIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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